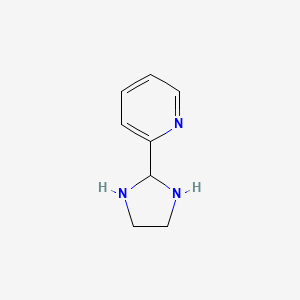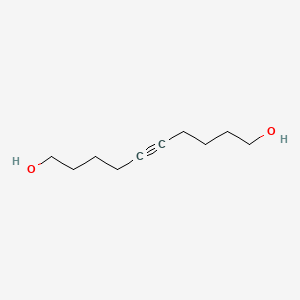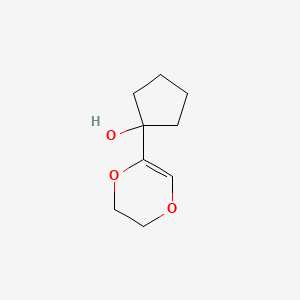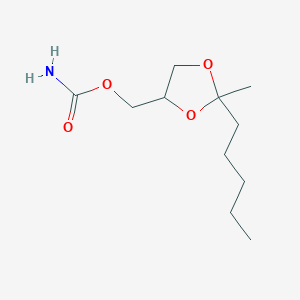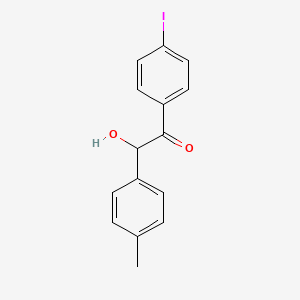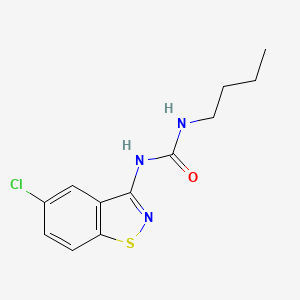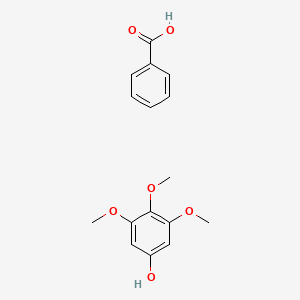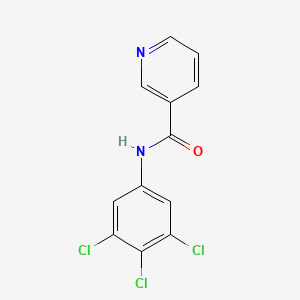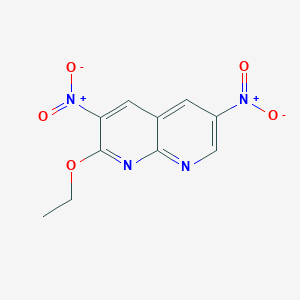
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- is a complex organic compound that features a unique structure combining a fluorenyl moiety with a bromo and methylthio substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- typically involves multi-step organic reactions. One common approach is to start with the fluorenyl core, introducing the bromo and methylthio groups through electrophilic aromatic substitution reactions. The final step involves the formation of the acetamide group through an amidation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Fluorenyl derivatives without the bromo group.
Substitution: Fluorenyl derivatives with various substituents replacing the bromo group.
Aplicaciones Científicas De Investigación
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo and methylthio groups can influence its binding affinity and specificity, making it a valuable scaffold for drug development.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Another bromo-substituted compound with potential medicinal applications.
Indole derivatives: Compounds with similar aromatic structures and diverse biological activities.
Uniqueness
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- is unique due to its combination of a fluorenyl core with bromo and methylthio substituents, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
97235-37-5 |
|---|---|
Fórmula molecular |
C16H14BrNOS |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
N-(7-bromo-1-methylsulfanyl-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C16H14BrNOS/c1-9(19)18-15-6-5-13-12-4-3-11(17)7-10(12)8-14(13)16(15)20-2/h3-7H,8H2,1-2H3,(H,18,19) |
Clave InChI |
JYGWTANDYGNUOL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C2=C(C=C1)C3=C(C2)C=C(C=C3)Br)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



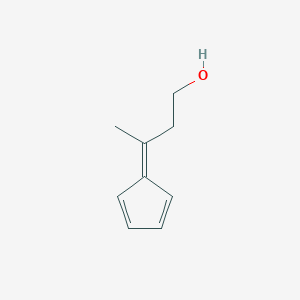


![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)
